An In-depth Technical Guide to 1-Allylcyclohexanol: Chemical Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 1-Allylcyclohexanol: Chemical Properties, Structure, and Synthetic Utility
Abstract
1-Allylcyclohexanol is a tertiary allylic alcohol that serves as a versatile and valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical industry. Its unique structural combination of a cyclohexane ring, a tertiary alcohol, and a terminal alkene presents multiple avenues for chemical modification. This guide provides a comprehensive technical overview of the core chemical and structural properties of 1-Allylcyclohexanol, intended for researchers, scientists, and professionals in drug development. We will delve into its conformational landscape, spectroscopic signature, key synthetic routes, and characteristic chemical transformations, underscoring the causality behind experimental choices and providing actionable protocols.
Molecular Structure and Conformational Analysis
1-Allylcyclohexanol, with the chemical formula C₉H₁₆O, possesses a structure where an allyl group and a hydroxyl group are attached to the same carbon atom of a cyclohexane ring.[1] This arrangement defines it as a tertiary allylic alcohol.
IUPAC Nomenclature and Identifiers
-
IUPAC Name : 1-(prop-2-en-1-yl)cyclohexan-1-ol[1]
-
CAS Number : 1123-34-8[1]
-
Molecular Formula : C₉H₁₆O[1]
-
Molecular Weight : 140.22 g/mol [1]
-
InChIKey : ZSLKGUQYEQVKQE-UHFFFAOYSA-N[1]
Conformational Landscape
The cyclohexane ring of 1-Allylcyclohexanol predominantly adopts a chair conformation to minimize torsional and steric strain. The presence of two substituents on the C1 carbon atom dictates a conformational equilibrium between two non-equivalent chair forms. In one conformer, the allyl group is in an axial position while the hydroxyl group is equatorial, and in the other, their positions are reversed.
The relative stability of these conformers is governed by the steric bulk of the substituents, quantified by their respective A-values (conformational free energy differences between the axial and equatorial positions).[2] While precise A-values for the allyl and hydroxyl groups can vary depending on the solvent and temperature, it is generally understood that larger groups prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[3] Given the greater steric demand of the allyl group compared to the hydroxyl group, the conformer with the allyl group in the equatorial position and the hydroxyl group in the axial position is predicted to be the more stable conformer.
Caption: Conformational equilibrium of 1-Allylcyclohexanol.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 1-Allylcyclohexanol is fundamental for its application in synthesis and analysis.
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 140.22 g/mol | [1] |
| Boiling Point | ~190 °C (estimated) | [4] |
| Density | ~0.9341 g/cm³ | [4] |
| pKa | 15.17 ± 0.20 (Predicted) | [5] |
| Water Solubility | 3 g/L (20 °C) | [5] |
| LogP | 2.258 (Calculated) | [1] |
Spectroscopic Analysis
The ¹H NMR spectrum of 1-Allylcyclohexanol provides distinct signals corresponding to the various proton environments in the molecule.
-
δ ~5.8 ppm (m, 1H): This multiplet corresponds to the internal vinyl proton (-CH=CH₂) of the allyl group.
-
δ ~5.1 ppm (m, 2H): These signals arise from the terminal vinyl protons (=CH₂) of the allyl group.
-
δ ~2.2 ppm (d, 2H): This doublet is assigned to the allylic protons (-CH₂-CH=CH₂).
-
δ ~1.2-1.7 ppm (m, 10H): This broad multiplet represents the ten protons of the cyclohexane ring.
-
δ ~1.0-2.0 ppm (s, broad, 1H): The hydroxyl proton signal, which can vary in chemical shift and may exchange with D₂O.[6]
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
δ ~135 ppm: The internal vinyl carbon (-C H=CH₂).
-
δ ~118 ppm: The terminal vinyl carbon (=C H₂).
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δ ~72 ppm: The quaternary carbon of the cyclohexane ring attached to the hydroxyl and allyl groups (C-OH).
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δ ~48 ppm: The allylic carbon (-C H₂-CH=CH₂).
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δ ~22-38 ppm: A series of peaks corresponding to the five CH₂ carbons of the cyclohexane ring.[7]
The IR spectrum of 1-Allylcyclohexanol displays characteristic absorption bands for its functional groups.
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~3400 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[8][9]
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~3080 cm⁻¹ (medium): C-H stretching of the vinyl (=C-H) group.[8]
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~2850-2950 cm⁻¹ (strong): C-H stretching of the sp³ hybridized carbons in the cyclohexane and allyl groups.[10]
-
~1640 cm⁻¹ (medium): C=C stretching of the alkene.[8]
-
~1100-1200 cm⁻¹ (strong): C-O stretching of the tertiary alcohol.[10]
-
~910 and 990 cm⁻¹ (strong): Out-of-plane C-H bending of the terminal vinyl group.[9]
The electron ionization mass spectrum of 1-Allylcyclohexanol exhibits a fragmentation pattern characteristic of a cyclic tertiary alcohol.
-
m/z 140: The molecular ion peak (M⁺), which may be of low intensity.[11]
-
m/z 122 (M-18): Loss of a water molecule (H₂O).[11]
-
m/z 99 (M-41): Loss of the allyl radical (•CH₂CH=CH₂). This is often a prominent peak due to the stability of the resulting tertiary carbocation.[11]
-
m/z 81: A common fragment in cyclohexyl systems, often corresponding to the cyclohexenyl cation.[11]
-
m/z 41: The allyl cation ([C₃H₅]⁺).[11]
Synthesis of 1-Allylcyclohexanol
The most common and efficient methods for the synthesis of 1-Allylcyclohexanol involve the nucleophilic addition of an allyl organometallic reagent to cyclohexanone.
Grignard Reaction
The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. In this case, allylmagnesium bromide is reacted with cyclohexanone.
Caption: Grignard synthesis of 1-Allylcyclohexanol.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation (Optional, if not commercially available): Magnesium turnings are placed in the flask with anhydrous diethyl ether. A solution of allyl bromide in diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide.
-
Reaction: The solution of allylmagnesium bromide is cooled in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Barbier Reaction
The Barbier reaction is an alternative to the Grignard reaction where the organometallic reagent is generated in situ. This one-pot procedure involves reacting an alkyl halide, a carbonyl compound, and a metal (commonly zinc, magnesium, or indium) together.[12][13]
Caption: Barbier synthesis of 1-Allylcyclohexanol.
-
Reaction Setup: A round-bottom flask is charged with zinc powder, cyclohexanone, and a solvent such as THF.
-
Addition of Allyl Halide: Allyl bromide is added dropwise to the stirred mixture at room temperature. The reaction is often initiated by gentle heating or sonication.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or vacuum distillation.[14]
Chemical Reactivity and Transformations
The bifunctional nature of 1-Allylcyclohexanol allows for a range of chemical transformations at both the hydroxyl group and the carbon-carbon double bond.
Oxidation of the Tertiary Alcohol
Tertiary alcohols are generally resistant to oxidation under standard conditions. However, under forcing conditions or with specific reagents, oxidative cleavage can occur. A more synthetically useful transformation is the Meyer-Schuster rearrangement or related reactions under acidic conditions, which can lead to the formation of α,β-unsaturated ketones.
Reactions of the Alkene
The terminal double bond of the allyl group readily undergoes typical alkene reactions.
-
Hydrogenation: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen atmosphere, will reduce the double bond to afford 1-propylcyclohexanol.
-
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) will result in the addition across the double bond to form the corresponding dihalide.
-
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide.
Caption: Key reactions of the alkene moiety.
Esterification of the Hydroxyl Group
The tertiary hydroxyl group can be esterified, although the reaction may be slower than for primary or secondary alcohols due to steric hindrance.
-
Reaction Setup: 1-Allylcyclohexanol is dissolved in a suitable solvent such as pyridine or dichloromethane, which can also act as a base to neutralize the acetic acid byproduct.
-
Reagent Addition: Acetic anhydride is added to the solution, often in the presence of a catalytic amount of a strong acid (like sulfuric acid) or a nucleophilic catalyst (like 4-dimethylaminopyridine, DMAP).[15]
-
Reaction and Workup: The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted, washed, dried, and purified.[16]
Applications in Drug Development
1-Allylcyclohexanol and its precursors are important intermediates in the synthesis of several active pharmaceutical ingredients (APIs). The cyclohexane moiety is a common scaffold in medicinal chemistry, and the allyl and hydroxyl groups provide handles for further functionalization.
Intermediate in the Synthesis of Venlafaxine
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder. While not a direct precursor, the synthesis of key intermediates for Venlafaxine often starts with cyclohexanone. The addition of various nucleophiles to the cyclohexanone ring is a critical step, and the principles of nucleophilic addition demonstrated in the synthesis of 1-allylcyclohexanol are directly applicable. For instance, a key intermediate, 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, is synthesized by the condensation of p-methoxyphenyl acetonitrile with cyclohexanone.[17][18]
Precursor for Tramadol Analogues
Tramadol is a centrally acting opioid analgesic. Its synthesis involves the Grignard reaction of 3-methoxyphenylmagnesium bromide with 2-((dimethylamino)methyl)cyclohexan-1-one.[19][20][21] The core structure is a substituted cyclohexanol, highlighting the importance of reactions involving the cyclohexanone scaffold. 1-Allylcyclohexanol can serve as a starting point for the synthesis of novel Tramadol analogues by modifying the allyl group and performing subsequent transformations.
Safety and Handling
1-Allylcyclohexanol is classified as a hazardous substance.
-
GHS Hazard Statements: Toxic if swallowed (H301), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]
-
Precautions: It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1]
Conclusion
1-Allylcyclohexanol is a synthetically versatile molecule whose structural and chemical properties make it a valuable building block in organic synthesis. A comprehensive understanding of its conformational preferences, spectroscopic characteristics, and reactivity is crucial for its effective utilization. The synthetic routes via Grignard and Barbier reactions are robust and scalable, providing efficient access to this intermediate. Its relevance to the synthesis of pharmaceutical agents like Venlafaxine and Tramadol underscores its importance in drug discovery and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
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